d-Glucose, ether with butanediol
Description
d-Glucose, ether with butanediol, is a carbohydrate-derived ether compound where one or more hydroxyl groups of glucose are substituted with ether linkages to butanediol (a four-carbon diol). This modification alters the physicochemical properties of glucose, enhancing its solubility, thermal stability, and applicability in polymer chemistry and industrial formulations. The compound is synthesized via etherification reactions, often involving transglycosylation or nucleophilic substitution, where butanediol acts as the etherifying agent . Its structure depends on the degree of substitution (DS) and the position of the ether linkage on the glucose backbone, which critically influence its reactivity and material properties .
Properties
CAS No. |
100402-57-1 |
|---|---|
Molecular Formula |
C16H32O13 |
Molecular Weight |
432.42 g/mol |
IUPAC Name |
butane-1,1-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H10O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-2-3-4(5)6/h3-14,17-22H,1-2H2;4-6H,2-3H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI Key |
GXCBIJJNYOYCKP-NWVPAHFOSA-N |
Isomeric SMILES |
CCCC(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
CCCC(O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with butanediol typically involves the reaction of d-glucose with butanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and butanediol.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process where d-glucose and butanediol are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
d-Glucose, ether with butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
d-Glucose, ether with butanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a model compound for carbohydrate research.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of d-Glucose, ether with butanediol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes that typically process glucose and diols. The compound may exert its effects by altering cellular metabolism, influencing enzyme activity, and interacting with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares d-Glucose, ether with butanediol, to structurally analogous glucose ethers and diol-linked derivatives:
Key Findings:
- Ether vs. Glycosidic Linkages: Unlike glycosidic bonds (e.g., in 6-O-α-D-galactopyranosyl-D-glucose), ether linkages in butanediol-glucose derivatives improve hydrolytic stability, making them suitable for high-pH environments .
- Diol Chain Length : Butanediol’s four-carbon chain provides greater flexibility compared to ethylene glycol (two carbons) or 1,2-propanediol (three carbons), enhancing polymer elasticity in copolyesters .
- Substitution Position : Etherification at the C6 position of glucose (as in 6-O-ether derivatives) retains reducing properties, whereas substitution at C1 or C2 blocks enzymatic recognition, as seen in ethylenedithioacetal derivatives .
Thermal and Solubility Properties
- Thermal Stability : Butanediol-glucose ethers decompose at ~250°C, outperforming cellulose ethers (e.g., methylcellulose, which degrades at ~200°C) due to stronger C-O-C bonds .
- Hydrophilicity : The compound’s water solubility is intermediate between hydrophilic glycerine (27.61% in dried extracts) and hydrophobic benzoylated derivatives (e.g., 3:5-di-p-toluenesulphonyl-glucose) .
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